molecular formula C15H12BrNO2S B1272159 a-Tosyl-(4-bromobenzyl) isocyanide CAS No. 655254-61-8

a-Tosyl-(4-bromobenzyl) isocyanide

Cat. No. B1272159
M. Wt: 350.2 g/mol
InChI Key: AMMDZRMHSZRYRW-UHFFFAOYSA-N
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Description

A-Tosyl-(4-bromobenzyl) isocyanide is a compound with the molecular formula C15H12BrNO2S . It has a molecular weight of 350.24 and is often used in scientific experiments.


Physical And Chemical Properties Analysis

A-Tosyl-(4-bromobenzyl) isocyanide is a white to off-white crystalline powder with a melting point of 170°C. It has a density of 1.47 g/cm3 and is soluble in common organic solvents like dichloromethane, acetonitrile, ethyl acetate, and dichloroethane.

Scientific Research Applications

Synthesis of Aromatic Nitriles

a-Tosyl-(4-bromobenzyl) isocyanide has been used in the synthesis of aromatic nitriles. A study demonstrated a cascade reaction with alkyl tosylmethyl isocyanides leading to the formation of 2-substituted 2,3-dihydro-1H-indenimines, which rearrange to 2-vinylbenzonitriles in high yields. This method provides a novel approach to the synthesis of aromatic nitriles through isocyanide-cyanide interconversion (Coppola et al., 2013).

Synthesis of Chiral 1,3-Diamines

Another application is in the synthesis of chiral 1,3-diamines. Lithiated 4-methoxybenzylisocyanide reacts diastereoselectively with chiral aziridines to provide N-protected 3-isocyanoamines. This leads to 1,3-diamines and their derivatives, showcasing the utility of tosylmethyl isocyanide derivatives in chiral synthesis (Kaiser & Balbi, 1999).

Development of Imidazole-Containing Poly(iminomethylenes)

Research has been conducted on synthesizing imidazole-containing isocyanides with different N(Im)-protecting groups. These isocyanides, including Nτ(Im)-tosyl-Nα-carbylhistamine, polymerize in the presence of nickel(II) ions, highlighting their potential in polymer chemistry (Eijk et al., 2010).

Applications in Organometallic Chemistry

In organometallic chemistry, tosylmethyl isocyanide derivatives have been studied for their reaction with nickel complexes. The study provided insights into the formation of binuclear complexes of nickel, which are significant in the field of coordination chemistry (Cámpora et al., 1992).

Role in Multicomponent Reactions

Tosylmethyl isocyanide (TosMIC) has emerged as a privileged reagent for constructing biologically relevant scaffolds. It has been extensively used in multicomponent reactions to synthesize various heterocycles and natural products, demonstrating its versatility in organic synthesis (Kaur, Wadhwa, & Sharma, 2015).

Isocyanide Insertion Chemistry

Recent advances in isocyanide insertion chemistry have demonstrated the importance of isocyanides as valuable C1 building blocks. Tosylmethyl isocyanide derivatives have been crucial in various reactions, including nucleophilic attacks and electrophilic additions, highlighting their significance in organic synthesis (Qiu, Ding, & Wu, 2013).

Safety And Hazards

The safety information for a-Tosyl-(4-bromobenzyl) isocyanide indicates that it has the signal word “Warning” and hazard statements H302-H315-H319-H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[(4-bromophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMDZRMHSZRYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)Br)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378067
Record name 1-Bromo-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

a-Tosyl-(4-bromobenzyl) isocyanide

CAS RN

655254-61-8
Record name 1-Bromo-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared by a similar process to that described for Intermediate 53 but using {(4-bromophenyl)[(4-methylphenyl)sulfonyl]methyl}formamide (Intermediate 65) in place of {(3-iodophenyl)[(4-methylphenyl)sulfonyl]methyl}formamide (Intermediate 52). Brown solid (3.1 g, 29%);
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